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molecular formula C20H22FN3O3 B8511264 1-Piperidineacetamide,4-[(4-fluorophenyl)methyl]-n-(3-nitrophenyl)-

1-Piperidineacetamide,4-[(4-fluorophenyl)methyl]-n-(3-nitrophenyl)-

Cat. No. B8511264
M. Wt: 371.4 g/mol
InChI Key: JQLMVGKZIOJBRG-UHFFFAOYSA-N
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Patent
US07435744B2

Procedure details

The title compound is prepared from 2-chloro-N-(3-nitrophenyl)-acetamide and 4-(4-fluoro-benzyl-piperidine hydrochloride according to the method described in Example 142b. Melting Point: 118-120° C. (diethylether)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-fluoro-benzyl-piperidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[CH:7]=1)=[O:4].Cl.[F:16][C:17]1[CH:29]=[CH:28][C:20]([CH2:21]N2CCCCC2)=[CH:19][CH:18]=1.C(O[CH2:33][CH3:34])C>>[F:16][C:17]1[CH:18]=[CH:19][C:20]([CH2:21][CH:34]2[CH2:33][CH2:6][N:5]([CH2:2][C:3]([NH:5][C:6]3[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[CH:7]=3)=[O:4])[CH2:3][CH2:2]2)=[CH:28][CH:29]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Step Two
Name
4-fluoro-benzyl-piperidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC1=CC=C(CN2CCCCC2)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CC2CCN(CC2)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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